Product packaging for 4,5-Dimethylideneoctane-1,8-diol(Cat. No.:CAS No. 92739-56-5)

4,5-Dimethylideneoctane-1,8-diol

Cat. No.: B14348619
CAS No.: 92739-56-5
M. Wt: 170.25 g/mol
InChI Key: HUUYMQFDAQFHPE-UHFFFAOYSA-N
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Description

4,5-Dimethylideneoctane-1,8-diol is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B14348619 4,5-Dimethylideneoctane-1,8-diol CAS No. 92739-56-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92739-56-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4,5-dimethylideneoctane-1,8-diol

InChI

InChI=1S/C10H18O2/c1-9(5-3-7-11)10(2)6-4-8-12/h11-12H,1-8H2

InChI Key

HUUYMQFDAQFHPE-UHFFFAOYSA-N

Canonical SMILES

C=C(CCCO)C(=C)CCCO

Origin of Product

United States

Contextualizing Diene Diols As Polyfunctional Organic Building Blocks

Polyfunctional organic compounds are molecules that possess two or more functional groups. libretexts.orgnih.gov The presence of multiple reactive sites within a single molecule often imparts unique chemical behaviors and allows for complex, multi-step synthetic transformations without the need for intermediate functional group manipulation. nih.gov These compounds are often referred to as "building blocks" in medicinal and organic chemistry because they serve as modular units for the assembly of more complex structures, such as metal-organic frameworks, polymers, and drug candidates. core.ac.uk The use of such building blocks ensures precise control over the final architecture of a target compound. core.ac.uk

Diene-diols, by definition, belong to this class of polyfunctional molecules. They combine the reactivity of a diene (two carbon-carbon double bonds) with that of a diol (two hydroxyl groups). The specific arrangement and type of these functional groups—such as conjugated versus non-conjugated dienes, or terminal versus internal hydroxyl groups—dictate the molecule's stability, reactivity, and potential applications. orgoreview.com 4,5-Dimethylideneoctane-1,8-diol is characterized by a non-conjugated, exocyclic diene system and two primary, terminal hydroxyl groups, a combination that offers distinct synthetic possibilities.

Significance of Compounds Possessing Exocyclic Diene and Terminal Diol Functionalities in Synthetic Methodologies

The synthetic utility of a molecule like 4,5-Dimethylideneoctane-1,8-diol stems directly from its constituent functional groups. Each group provides a handle for specific types of chemical transformations, and their combination in a single molecule opens avenues for advanced applications.

Exocyclic Diene Functionality:

Exocyclic dienes, where the double bonds are external to a ring system (or in this case, a central carbon backbone), are valuable intermediates in organic synthesis. They are particularly known for their participation in cycloaddition reactions. researchgate.net The Diels-Alder reaction, a powerful tool for forming six-membered rings with high stereocontrol, is a prime example. chemistrysteps.commasterorganicchemistry.com The exocyclic nature of the diene can influence the stereochemical outcome of such reactions. acs.org Furthermore, these dienes can undergo various transition metal-catalyzed reactions, including hydroboration and other addition reactions, to introduce further functionality. acs.org

Terminal Diol Functionality:

Diols, particularly α,ω-diols (terminal diols), are fundamental monomers in step-growth polymerization. researchgate.netwikipedia.org The reaction of a diol with a dicarboxylic acid (or its derivative) yields a polyester (B1180765), while reaction with a diisocyanate produces a polyurethane. libretexts.orgspecialchem.com The use of terminal primary diols is often preferred in the production of linear polymers, as they allow for the formation of highly ordered crystalline structures, which imparts high tensile strength to the resulting material, such as in fibers. libretexts.orgresearchgate.net The hydroxyl groups also serve as points for derivatization, allowing for the attachment of other molecular fragments or modification of the polymer's properties.

The combination of these two functionalities in this compound makes it a bifunctional monomer. It could theoretically be used to create a linear polymer (e.g., a polyester) via its diol groups, with the diene moieties remaining as pendant groups along the polymer chain. These diene groups would then be available for subsequent cross-linking reactions or further functionalization, allowing for the creation of complex polymer networks and advanced materials.

Overview of Research Areas in Diene Diol Chemistry

While specific research into 4,5-Dimethylideneoctane-1,8-diol is limited, the broader fields of diene and diol chemistry are vast and well-established. Key research areas include their synthesis and characteristic reactions.

Synthetic Methodologies:

The synthesis of dienes and diols can be achieved through a variety of methods. The choice of method often depends on the desired stereochemistry and the nature of the starting materials.

Functional Group Synthetic Method Description Reference(s)
Diene Elimination ReactionsDehydration of diols in the presence of acid can form conjugated dienes. Elimination from allylic or vicinal dihalides using a base is also common. orgoreview.com
Diene Metal-Catalyzed CouplingPalladium-catalyzed reactions like the Heck or Stille couplings are effective for creating C-C bonds to form dienes. orgoreview.com
Diene DehydrogenationPalladium(II)-catalyzed sequential dehydrogenation of aliphatic acids offers a direct route to conjugated dienes from simple starting materials. nih.gov
Diol Dihydroxylation of AlkenesAlkenes can be oxidized to vicinal diols using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). This can be done asymmetrically. wikipedia.orgorganic-chemistry.org
Diol Reduction of Dicarboxylic AcidsDiols separated by several carbons are often prepared by the hydrogenation of the corresponding dicarboxylic acid esters. wikipedia.org
Diol Reductive CouplingNickel-catalyzed reductive coupling of aldehydes with dienol ethers provides access to monoprotected vicinal diols. nih.govacs.org nih.govacs.org

Key Reaction Types:

Reactions of Dienes: The most prominent reaction of conjugated dienes is the [4+2] cycloaddition, or Diels-Alder reaction. chemistrysteps.commasterorganicchemistry.com The reactivity of the diene is enhanced by electron-donating groups. chemistrysteps.comyoutube.com Non-conjugated dienes, like the one in this compound, can undergo free-radical oxidation. nih.gov

Reactions of Diols: The primary reactivity of diols involves the hydroxyl groups. They are widely used in condensation polymerization to form polyesters and polyurethanes. libretexts.orgspecialchem.com They can also be used as protecting groups for carbonyl compounds in organic synthesis. wikipedia.org

Scope of Scholarly Investigations into 4,5 Dimethylideneoctane 1,8 Diol

Strategic Retrosynthetic Analysis

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comjournalspress.com This approach allows for the identification of key bond disconnections and strategic transformations.

Identification of Key Disconnections for the Octane-1,8-diol Backbone

One potential disconnection is at the C4-C5 bond itself, which is part of the diene system. This could lead to precursors such as a 4-halobut-1-ene derivative, which could undergo a coupling reaction. Another key disconnection is the C-O bond of the hydroxyl groups, which points to octane-1,8-diol as a potential advanced precursor that could be functionalized at the C4 and C5 positions.

Approaches for Stereocontrolled Introduction of Exocyclic Methylene (B1212753) Groups at C4 and C5

The introduction of the 4,5-dimethylidene moiety is a critical challenge. This 1,3-diene system requires the formation of two adjacent exocyclic double bonds. A common strategy for installing such functionalities is through olefination reactions on a diketone precursor. For instance, a retrosynthetic disconnection of the C=C double bonds of the methylene groups leads to a precursor such as octane-4,5-dione-1,8-diol. This diketone could then be subjected to a double Wittig reaction or a related olefination protocol to generate the desired diene.

The stereospecificity of introducing exocyclic methylene groups is often a concern in complex natural product synthesis. rsc.orgwikipedia.org While the target molecule does not possess inherent stereocenters on the backbone that would dictate a specific facial approach for the olefination, achieving a clean double olefination without competing side reactions is a significant hurdle. Radical cyclization methods have also been employed to create exocyclic methylene groups in certain contexts. nih.gov

Catalytic Synthesis Routes

Transition metal catalysis offers powerful and atom-economical methods for constructing complex molecular architectures. nih.gov

Ruthenium-Catalyzed Cycloaddition and Benzannulation Strategies involving Dienes and Diols

Ruthenium catalysts have shown remarkable utility in the coupling of diols and dienes. nih.govacs.org Specifically, ruthenium(0)-catalyzed [4+2] cycloadditions can form carbocyclic systems from diols and dienes through a transfer hydrogenative process. nih.govthieme-connect.com While these reactions typically form cyclic products, the underlying mechanism, which involves the oxidation of a diol to a dicarbonyl intermediate in situ, could be conceptually adapted.

A hypothetical approach could involve the ruthenium-catalyzed coupling of a suitable diene with a molecule containing two diol functionalities. The reaction proceeds via the oxidation of the diol to a ketone or dione, which then participates in the coupling. nih.gov The table below summarizes relevant ruthenium-catalyzed cycloadditions of diols with dienes, which could serve as a starting point for developing a synthesis for a linear diene-diol. nih.gov

Diol SubstrateDiene PartnerCatalyst SystemProductYield (%)Reference
cis-1,2-CyclohexanediolButadieneRu₃(CO)₁₂/dpppcis-Decahydronaphthalene-4a,8a-diol80 nih.gov
trans-1,2-CyclohexanediolIsopreneRu₃(CO)₁₂/dpppMethyl-substituted decalin diol74 nih.gov
1,2-PropanediolMyrceneRu₃(CO)₁₂/BINAPTerpene-derived cyclohexene (B86901) diol65 nih.gov

dppp = bis-(diphenylphosphino)propane; BINAP = 2,2′-bis-(diphenylphosphino)-1,1′-binaphthalene

While these examples lead to cyclic structures, they establish the principle of using ruthenium to mediate the reaction between a diol and a diene, which is central to the structure of this compound.

Other Transition Metal-Mediated Transformations for Diene-Diol Architectures

Beyond ruthenium, other transition metals are instrumental in the synthesis of dienes and diols. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful methods for forming C-C bonds, including those in conjugated diene systems. A plausible strategy would involve the coupling of two vinylmetallic or vinyl-boron species, each containing a protected alcohol, to form the central diene.

Alkene metathesis, particularly using ruthenium or molybdenum catalysts, is another powerful tool for forming double bonds. A ring-closing metathesis of a tetraene precursor followed by a ring-opening metathesis could potentially construct the desired diene system, though this would be a complex and challenging route. More directly, a cross-metathesis between two functionalized alkenes could be envisioned.

Precursor-Based Synthetic Pathways

A more traditional approach would involve the modification of a readily available precursor that already contains the eight-carbon backbone. A logical starting material is octane-1,8-diol, which is commercially available. biosynth.com The synthesis would then focus on introducing the dimethylidene functionality at the C4 and C5 positions.

A potential synthetic sequence is outlined below:

Protection of Alcohols: The terminal hydroxyl groups of octane-1,8-diol would first be protected using a suitable protecting group (e.g., silyl (B83357) ethers) to prevent interference in subsequent steps.

Oxidation: The protected diol would undergo selective oxidation at the C4 and C5 positions to yield the corresponding 4,5-diketone. This can be a challenging transformation requiring specific reagents to avoid over-oxidation or cleavage of the carbon chain.

Double Olefination: The resulting diketone would be subjected to a double olefination reaction to install the two exocyclic methylene groups. The Wittig reaction (using methylenetriphenylphosphorane) or the Tebbe/Petasis olefination are standard choices for this transformation.

Deprotection: Finally, removal of the protecting groups from the terminal alcohols would afford the target molecule, this compound.

This precursor-based pathway, while linear, relies on well-established and robust chemical transformations, offering a high likelihood of success.

Derivatization and Transformation of Octane-1,8-diol Analogs

A logical and convergent approach to this compound begins with a readily available C8 backbone. Octane-1,8-diol, a white solid produced by the hydrogenation of suberic acid esters, serves as an ideal starting material. wikipedia.org The core challenge lies in introducing functionality at the C4 and C5 positions of the saturated alkyl chain.

A primary strategy involves the selective oxidation of the C-H bonds at the 4th and 5th positions to ketone functionalities. This transformation would yield octane-4,5-dione-1,8-diol, a key intermediate. However, direct oxidation of unactivated C-H bonds in the presence of terminal alcohols is a formidable task. A more controlled approach would involve:

Protection of the Diol: The primary hydroxyl groups of octane-1,8-diol must first be protected to prevent their oxidation or interference in subsequent steps. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are suitable for this purpose due to their stability under various reaction conditions and their selective removal.

Introduction of Directing Groups: To achieve regioselective oxidation at C4 and C5, one might employ strategies involving directing groups. While challenging, this could conceptually involve metal-catalyzed C-H activation/oxidation protocols.

Synthesis from Suberic Acid: An alternative to direct oxidation of the diol involves starting from suberic acid. The carboxylic acid groups can be protected, and then chemistry can be developed to introduce the C4/C5 ketones via radical-based or other functionalization reactions before reducing the terminal carboxylic acids to alcohols.

Another viable precursor is 4-octene-1,8-diol. This could be synthesized and then subjected to an oxidation process across the double bond, such as dihydroxylation followed by oxidation of the resulting 4,5-diol to the diketone. The initial synthesis of such an unsaturated diol could itself be achieved via metathesis pathways.

Generation of Dimethylidene Units from Suitable Precursors

Once the precursor, 1,8-bis(protected)-octane-4,5-dione, is synthesized, the central task becomes the conversion of the two ketone functionalities into exocyclic methylene groups (dimethylidene). Several classic and modern olefination reactions are well-suited for this transformation.

The Wittig Reaction: The reaction of the diketone with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is a standard method for methylenation. This would require a two-fold reaction to convert both ketones. The ylide is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium.

The Tebbe or Petasis Olefination: For sterically hindered ketones or those sensitive to the basic conditions of the Wittig reaction, the Tebbe reagent or the more stable Petasis reagent (Cp₂Ti(CH₃)₂) offer powerful alternatives. These titanium-based reagents are highly effective for converting ketones into terminal alkenes.

The Eschenmoser–Tanabe Fragmentation: This method could be employed if the precursor is an α,β-epoxy ketone. Fragmentation of the corresponding tosylhydrazone would lead to the formation of an alkyne and an enone, which would require further modification, making it a less direct route for this specific target.

The choice of method would depend on the stability of the protected diol precursor and the desired reaction efficiency. Following the successful double olefination, a final deprotection step would be required to liberate the primary hydroxyl groups and yield the target this compound.

Synthesis of Diene-Diols via Olefin Cross-Metathesis or Related Reactions

Olefin cross-metathesis (CM) represents a powerful and atom-economical strategy for forming carbon-carbon double bonds. researchgate.netmdpi.com This approach could construct the this compound framework by coupling smaller, functionalized alkenes. A plausible disconnection would involve the cross-metathesis of a central diene unit with two equivalents of a protected homoallylic alcohol.

For instance, the dimerization of a protected 1,4-pentadien-3-ol (B123337) derivative is not feasible. A more strategic approach involves the CM of 2,3-dimethyl-1,3-butadiene (B165502) with a large excess of a protected but-3-en-1-ol. However, controlling the selectivity in such reactions can be challenging.

A more robust CM strategy would be a dimerization of a protected 4-methylenepent-1-en-5-ol. This reaction would be catalyzed by a ruthenium-based catalyst, such as one of the Grubbs or Hoveyda-Grubbs catalysts, which are known for their high activity and functional group tolerance. utc.eduorganic-chemistry.org The driving force for this dimerization would be the release of a volatile byproduct like ethylene. utc.edu

CatalystGenerationKey Features & Applications
Grubbs' Catalyst FirstGood activity for ring-closing metathesis (RCM) but less efficient for sterically demanding CM.
Grubbs' Catalyst SecondHigher activity and broader substrate scope; effective for CM of functionalized and sterically hindered olefins. researchgate.netorganic-chemistry.org
Hoveyda-Grubbs Catalyst SecondFeatures a chelating benzylidene ether ligand, offering increased stability and potential for catalyst recovery and recycling. organic-chemistry.org

This metathesis approach offers an elegant and potentially shorter route to the target compound, bypassing the multi-step oxidation and olefination sequence.

Enantioselective and Regioselective Synthesis Approaches

While the target molecule, this compound, is achiral, enantioselective methods could be crucial if chiral intermediates are used to establish the core structure. For instance, a chemoenzymatic approach could be used to desymmetrize a meso-diol precursor, a strategy that has been applied in the synthesis of other complex diols. nih.gov

Regioselectivity is a more direct and critical challenge in the synthesis of this molecule. Key considerations include:

Selective Functionalization: When starting from octane-1,8-diol, achieving selective oxidation at the C4 and C5 positions over the other methylene groups (C2, C3, C6, C7) is paramount. This remains a significant hurdle in C-H activation chemistry.

Cross-Metathesis Control: In CM reactions, regioselectivity is crucial to ensure the desired connectivity and avoid the formation of unwanted homodimers or other isomeric products. The choice of catalyst and reaction partners is critical. For example, CM reactions of dienes can be highly regioselective depending on the substitution pattern of the reacting olefins. caltech.edu

Protecting Group Manipulation: Regioselective protection and deprotection of the two hydroxyl groups, if they were chemically distinct in an intermediate, would be essential. Organocatalysts have shown promise in distinguishing between similar hydroxyl groups in polyols, enabling selective functionalization. rsc.org

Protecting Group Chemistry for Selective Functionalization

The success of nearly any synthetic route toward this compound hinges on a robust protecting group strategy. The two primary hydroxyl groups are nucleophilic and moderately acidic, making them incompatible with many organometallic reagents (e.g., Grignard, organolithium) and reaction conditions (e.g., Wittig olefination, strong bases) required for constructing the diene core. wikipedia.org

The protection of 1,n-diols requires careful selection of a protecting group that is stable to the planned reaction sequence and can be removed under mild conditions without affecting the newly formed diene. researchgate.net

Common Protecting Groups for Alcohols:

Protecting GroupAbbreviationIntroduction ReagentsCleavage ConditionsStability
tert-Butyldimethylsilyl Ether TBDMS or TBSTBDMS-Cl, ImidazoleFluoride (B91410) sources (TBAF), Acid (AcOH, HCl)Stable to base, oxidation, many organometallics.
Benzyl Ether BnBenzyl Bromide (BnBr), Base (NaH)Hydrogenolysis (H₂, Pd/C), Strong AcidStable to acid, base, oxidation, reduction (non-catalytic).
Tetrahydropyranyl Ether THPDihydropyran (DHP), Acid catalyst (PPTS)Mild aqueous acid (e.g., AcOH)Stable to base, organometallics, reduction.
p-Methoxybenzyl Ether PMBPMB-Cl, Base (NaH)Oxidative cleavage (DDQ, CAN)Allows for selective deprotection in the presence of Benzyl (Bn) ethers. chem-station.com

In a typical sequence starting from octane-1,8-diol, both hydroxyls would be protected (e.g., as TBDMS ethers). The subsequent reactions—oxidation and olefination—would be performed on this protected intermediate. The final step would be a double deprotection using a reagent like tetrabutylammonium (B224687) fluoride (TBAF) to reveal the target this compound.

Reactivity of the Exocyclic Diene System

The defining characteristic of this compound's reactivity is its conjugated diene. This system, where two double bonds are separated by a single bond, allows for delocalization of pi electrons, influencing its stability and reaction pathways. For a diene to participate in these reactions, it must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. While typically less stable than the s-trans conformation, the energy difference is often small enough to allow for the necessary conformational change for reaction to occur. wikipedia.org

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions, meaning all bond-forming and bond-breaking steps occur simultaneously in a single, cyclic transition state. wikipedia.org These reactions are highly stereospecific and are governed by the conservation of orbital symmetry. The primary type of pericyclic reaction that this compound undergoes is the cycloaddition reaction. msu.edu

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction that forms a six-membered ring. wikipedia.orgsigmaaldrich.com In this reaction, the 4π-electron system of the conjugated diene (in this case, the exocyclic diene of this compound) reacts with a 2π-electron system of a dienophile (an alkene or alkyne). wikipedia.orgorganic-chemistry.org The reaction is thermally allowed and proceeds through a concerted mechanism, resulting in the formation of two new sigma bonds and one new pi bond. wikipedia.orgmasterorganicchemistry.com The driving force for this reaction is the conversion of two weaker π-bonds into two stronger σ-bonds, making it thermodynamically favorable. organic-chemistry.orglibretexts.org

The mechanism involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.orgyoutube.com The stereochemistry of the reactants is retained in the product, a principle known as the Alder-Stein principle. wikipedia.org

In a normal electron demand Diels-Alder reaction, the diene is electron-rich, and the dienophile is electron-poor. wikipedia.orgmasterorganicchemistry.com This is achieved by having electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comlibretexts.org These substituents decrease the HOMO-LUMO energy gap between the reactants, thereby accelerating the reaction. organic-chemistry.orgijcrcps.com The hydroxyl groups in this compound can be considered weakly electron-donating, which would favor its participation in normal electron demand Diels-Alder reactions.

The regioselectivity of the reaction is determined by the positions of the substituents on both the diene and the dienophile. For a diene like this compound reacting with an unsymmetrical dienophile, the major product is typically the one where the electron-donating group on the diene and the electron-withdrawing group on the dienophile are in a 1,2- or 1,4-relationship in the resulting cyclohexene ring.

Stereoselectivity in Diels-Alder reactions is often governed by the "endo rule," which states that the dienophile's substituents with π-systems prefer to be oriented towards the developing π-system of the diene in the transition state. wikipedia.org This preference is due to secondary orbital interactions, which stabilize the endo transition state over the exo transition state.

Table 1: Examples of Normal Electron Demand Diels-Alder Reactions

DieneDienophileProduct
This compoundMaleic anhydride (B1165640)A bicyclic adduct with endo stereochemistry
This compoundAcroleinA cyclohexene derivative with the formyl group in the endo position
This compoundMethyl acrylateA cyclohexene carboxylate with endo stereochemistry

The roles of the diene and dienophile are reversed in an inverse electron demand Diels-Alder (IEDDA) reaction. wikipedia.orgunits.it Here, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.orgnih.gov This is achieved by placing electron-withdrawing groups on the diene and electron-donating groups on the dienophile. ijcrcps.com In this scenario, the primary orbital interaction is between the HOMO of the dienophile and the LUMO of the diene. wikipedia.orgnih.gov

While this compound is inherently electron-rich due to the alkyl chains and hydroxyl groups, its participation in IEDDA reactions would require modification to introduce strong electron-withdrawing groups onto the diene system. However, the principle remains a key aspect of Diels-Alder chemistry. These reactions are particularly useful for synthesizing highly substituted heterocyclic compounds. sigmaaldrich.com

Table 2: General Principles of Inverse Electron Demand Diels-Alder Reactions

Reactant FeatureDescription
Diene Contains electron-withdrawing groups (e.g., -NO₂, -CN, -COR).
Dienophile Contains electron-donating groups (e.g., -OR, -NR₂).
Orbital Interaction HOMO(dienophile) - LUMO(diene).
Application Synthesis of highly functionalized and heterocyclic molecules. sigmaaldrich.com

The hetero-Diels-Alder reaction is a variation where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as nitrogen or oxygen. wikipedia.orgsigmaaldrich.com This powerful method allows for the synthesis of six-membered heterocyclic rings. sigmaaldrich.comorganic-chemistry.org When an exocyclic diene like this compound is involved, it can react with heterodienophiles containing C=O, C=N, or N=N double bonds.

For instance, the reaction of this compound with a carbonyl compound (a heterodienophile) would lead to the formation of a dihydropyran ring system. Similarly, reaction with an imine would yield a tetrahydropyridine (B1245486) derivative. The regioselectivity of these reactions is influenced by both electronic and steric factors, as well as the nature of the heteroatom. researchgate.netmdpi.com

Table 3: Examples of Hetero-Diels-Alder Reactions

DieneHeterodienophileProduct Class
This compoundFormaldehyde (C=O)Dihydropyran derivative
This compoundN-Phenylmethanimine (C=N)Tetrahydropyridine derivative
This compoundDiethyl azodicarboxylate (N=N)Tetrahydro-1,2-diazine derivative

Substituents on both the diene and dienophile play a crucial role in determining the rate and selectivity of the Diels-Alder reaction. masterorganicchemistry.com As mentioned, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate normal electron demand reactions. libretexts.org The position of these substituents also dictates the regioselectivity.

Reaction conditions also have a significant impact. Lewis acids are often used as catalysts to enhance the reactivity of the dienophile by coordinating to its electron-withdrawing group, further lowering its LUMO energy. youtube.com This can lead to increased reaction rates and improved selectivity. The choice of solvent can also influence the reaction; polar solvents can sometimes accelerate Diels-Alder reactions. wikipedia.org Temperature is another critical factor. While Diels-Alder reactions are often favored at moderate temperatures, high temperatures can sometimes lead to the reverse reaction, known as the retro-Diels-Alder reaction. wikipedia.org

Diels-Alder Cycloadditions: Mechanism, Regioselectivity, and Stereoselectivity

Electrophilic Addition Reactions to the Double Bonds

The electron-rich diene system is susceptible to attack by electrophiles. The addition of electrophilic reagents such as hydrogen halides (HX) or halogens (X₂) would be expected to proceed via a resonance-stabilized allylic carbocation intermediate. This could lead to a mixture of 1,2- and 1,4-addition products. The regioselectivity would be dictated by the stability of the intermediate carbocations and the nature of the attacking nucleophile.

Olefin Metathesis Reactions and Polymerization Initiation

The terminal double bonds of the 4,5-dimethylidene group make this compound a potential monomer for ring-opening metathesis polymerization (ROMP) or acyclic diene metathesis (ADMET) polymerization. In the presence of a suitable transition metal catalyst (e.g., Grubbs' or Schrock's catalyst), this compound could potentially polymerize to form functionalized polymers with pendant hydroxyl groups. The diene could also act as a cross-linking agent in polymerization reactions.

Transformations Involving the Terminal Hydroxyl Groups

The two primary alcohol groups at the 1 and 8 positions offer sites for a range of functional group transformations.

Oxidation and Reduction Pathways of Primary Alcohols

The primary alcohol groups can be selectively oxidized to aldehydes or further to carboxylic acids using a variety of reagents. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would be expected to yield the corresponding dialdehyde (B1249045), while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent would lead to the dicarboxylic acid. Conversely, the hydroxyl groups are already in their most reduced form and cannot be further reduced.

Nucleophilic Substitution Reactions of Activated Diols

The hydroxyl groups are poor leaving groups and require activation for nucleophilic substitution to occur. This can be achieved by converting them into better leaving groups, such as tosylates (by reaction with tosyl chloride) or halides (using reagents like SOCl₂ or PBr₃). Once activated, these positions would be susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups at the termini of the carbon chain.

Formation of Cyclic Derivatives (e.g., Acetals, Ketals)

The terminal primary alcohol groups of this compound are expected to undergo reactions typical of alcohols, including the formation of cyclic acetals and ketals. Acetalization is a common and reversible reaction where an aldehyde or a ketone reacts with two equivalents of an alcohol, or one equivalent of a diol, in the presence of an acid catalyst to form an acetal (B89532) or ketal. chemeurope.compressbooks.publibretexts.org This reaction is frequently employed to protect carbonyl groups in organic synthesis because acetals are stable in neutral or basic conditions. libretexts.org

The reaction proceeds via a hemiacetal intermediate. libretexts.org The carbonyl group is first protonated by the acid catalyst, which activates it for nucleophilic attack by the alcohol. chemeurope.com Subsequent elimination of water, which can be removed to drive the reaction to completion, leads to the formation of the acetal. chemeurope.com

Given the presence of two hydroxyl groups in this compound, its reaction with an aldehyde or ketone could lead to several products. The formation of a large, single macrocyclic acetal via an intramolecular reaction between the two diol ends and a single carbonyl compound is generally not favored due to the entropic cost of forming large rings. More likely is the intermolecular reaction where two molecules of an aldehyde or ketone react with the diol to form a bis-acetal. Alternatively, the diol can react with a diketone or a dialdehyde to potentially form macrocyclic structures or polymers.

The general scheme for the formation of a cyclic acetal from a diol and a ketone is presented below.

Hypothetical Acetalization Reactions of this compound

Reactant 1Reactant 2ConditionsPredicted Product
This compoundAcetone (excess)Acid catalyst (e.g., H₂SO₄), removal of water1,8-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-4,5-dimethylideneoctane (Monomeric bis-acetal)
This compound1,4-CyclohexanedioneAcid catalyst, high dilutionMacrocyclic ketal

Intermolecular and Intramolecular Reactivity Studies

The core of this compound is a 2,3-dimethyl-1,3-butadiene system. This conjugated diene is a key functional group for carbon-carbon bond formation, most notably through the Diels-Alder reaction. libretexts.org

Intermolecular Reactivity

The Diels-Alder reaction is a powerful [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne) to form a six-membered ring. libretexts.org The reactivity of the diene is influenced by its substituents. Electron-donating groups on the diene generally increase the rate of reaction with electron-poor dienophiles in what is known as a normal-electron-demand Diels-Alder reaction. nih.gov The methyl groups in this compound are weakly electron-donating. Furthermore, substituents at the C2 and C3 positions of a butadiene can stabilize the required s-cis conformation, potentially increasing the reaction rate compared to unsubstituted butadiene. wikipedia.org

Therefore, this compound is expected to react readily with a variety of electron-deficient dienophiles, such as maleic anhydride, acrylates, and quinones, to yield substituted cyclohexene derivatives. The reaction is pericyclic, meaning it proceeds through a cyclic transition state in a single, concerted step. libretexts.org

Intramolecular Reactivity

Intramolecular reactions can occur when the reacting partners are part of the same molecule. For this compound, an intramolecular Diels-Alder reaction could be envisaged if one of the hydroxyl groups is first functionalized with a dienophile. The feasibility of such a reaction is highly dependent on the length and flexibility of the tether connecting the diene and dienophile. Intramolecular reactions that form five- or six-membered rings are generally favored kinetically. masterorganicchemistry.com Given the eight-carbon backbone, a direct intramolecular cyclization between the diene and a functional group at the opposing end would lead to a large, entropically disfavored ring.

Another possibility is an intramolecular cyclization involving one of the hydroxyl groups and the diene system under acidic conditions. Protonation of a hydroxyl group could be followed by attack from the diene, leading to a cyclic ether. However, such reactions would compete with the more common intermolecular reactions. Intramolecular aldol-type reactions are also a consideration if the terminal alcohols were oxidized to aldehydes, but these reactions typically favor the formation of five- and six-membered rings. chemtube3d.compressbooks.pub

Predicted Diels-Alder Reactivity

Reaction TypeDienophile ExamplePredicted Outcome
IntermolecularMaleic AnhydrideFormation of a substituted cyclohexene adduct with two new C-C bonds.
IntermolecularAcrylonitrileYields a cyclohexene carbonitrile derivative.
Intramolecular(Requires prior functionalization)Formation of a bicyclic system; feasibility depends on tether length.

Elucidation of Reaction Pathways and Transition States

Understanding the detailed mechanisms of the reactions of this compound, particularly the stereoselectivity and regioselectivity of the Diels-Alder reaction, requires the elucidation of reaction pathways and the characterization of transition states. In the absence of specific experimental studies on this molecule, computational chemistry provides a powerful tool for these investigations. researchgate.netnih.gov

Density Functional Theory (DFT) is a widely used computational method to model reaction profiles. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive energy profile for a proposed reaction mechanism can be constructed. researchgate.net This allows for the determination of activation energies, which are related to reaction rates, and the relative stabilities of different possible products.

For Diels-Alder reactions, computational studies can distinguish between concerted and stepwise pathways. researchgate.net Analysis of the transition state geometry can reveal the degree of synchronicity in bond formation. nih.gov Frontier Molecular Orbital (FMO) theory is another key concept applied in these studies. It explains the reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice versa in inverse-electron-demand reactions). nih.govrsc.org The energy gap between these orbitals is inversely related to the reaction rate. rsc.org Computational methods can accurately calculate these orbital energies and provide insights into how substituents on the diene and dienophile affect reactivity. nih.gov

Common Computational Approaches for Reaction Pathway Elucidation

Computational MethodInformation GainedRelevance to this compound
Density Functional Theory (DFT)Geometries, activation energies, reaction thermodynamics.Predicts the feasibility and outcomes of Diels-Alder reactions and other potential cyclizations.
Transition State Theory (TST)Calculation of reaction rate constants from activation energies.Quantifies the reactivity of the diene system.
Frontier Molecular Orbital (FMO) AnalysisUnderstanding of reactivity and regioselectivity based on orbital interactions.Explains the expected reactivity with different dienophiles.
Ab Initio Molecular Dynamics (AIMD)Simulates the dynamic trajectory of a reaction, exploring multiple pathways.Can uncover unexpected reaction pathways or byproducts. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of atomic connectivity can be constructed.

The ¹H NMR spectrum of this compound would be characterized by distinct signals corresponding to the different types of protons in the molecule. The symmetry of the molecule would lead to a simplified spectrum.

Olefinic Protons (=CH₂): The four protons of the two methylidene groups are expected to appear as singlets or very finely split multiplets in the sp² region, typically around 4.8-5.2 ppm . Their chemical shift is influenced by the conjugated diene system.

Hydroxymethyl Protons (-CH₂OH): The protons on the carbons bearing the hydroxyl groups (C1 and C8) would be deshielded by the adjacent oxygen atom, likely appearing as a triplet around 3.6-3.8 ppm .

Alkyl Protons (-CH₂-): The protons on C2, C3, C6, and C7 would resonate in the typical alkyl region. The protons on C3 and C6, being allylic, would be shifted further downfield to approximately 2.1-2.3 ppm . The protons on C2 and C7 would be expected at a more upfield position, around 1.5-1.7 ppm .

Hydroxyl Protons (-OH): The hydroxyl protons would appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but could be expected in the range of 1.5-4.0 ppm .

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
H1, H8 3.6 - 3.8 Triplet 4H
H2, H7 1.5 - 1.7 Multiplet 4H
H3, C6 2.1 - 2.3 Multiplet 4H
=CH₂ 4.8 - 5.2 Singlet/Multiplet 4H

The proton-decoupled ¹³C NMR spectrum would provide a count of the unique carbon environments. Due to the molecule's symmetry, only five distinct signals would be anticipated.

sp² Carbons: The central quaternary carbons of the diene (C4, C5) would appear significantly downfield, in the range of 140-145 ppm . The terminal methylidene carbons (=CH₂) would be expected around 110-115 ppm . researchgate.net

Hydroxyl-Bearing Carbons (-CH₂OH): The carbons C1 and C8, attached to the hydroxyl groups, would resonate in the range of 60-65 ppm . researchgate.net

sp³ Alkyl Carbons: The allylic carbons (C3, C6) would be found around 30-35 ppm , while the C2 and C7 carbons would be further upfield, around 25-30 ppm .

Predicted ¹³C NMR Data

Carbon Hybridization Predicted Chemical Shift (ppm)
C1, C8 sp³ 60 - 65
C2, C7 sp³ 25 - 30
C3, C6 sp³ 30 - 35
C4, C5 sp² 140 - 145

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed between H1/H2, H2/H3, and H3 and the olefinic protons, confirming the alkyl chain connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H signals. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) couplings between protons and carbons. For instance, correlations between the olefinic protons and the central quaternary carbons (C4, C5) would confirm the diene structure. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which would be useful in confirming the stereochemistry around the double bonds and the conformation of the alkyl chains.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol groups due to hydrogen bonding. libretexts.org C-O stretching would appear as a strong band around 1050-1150 cm⁻¹ . The presence of the conjugated diene would be indicated by C=C stretching absorptions around 1600-1650 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹ . libretexts.org

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C stretching of the conjugated system, which might be weak in the IR, would be expected to give a strong signal in the Raman spectrum.

Predicted Vibrational Spectroscopy Data

Functional Group Vibration Mode Predicted Frequency (cm⁻¹) Expected Intensity
O-H Stretch 3200-3600 Strong, Broad
=C-H Stretch 3010-3100 Medium
C-H (sp³) Stretch 2850-2960 Strong
C=C (conjugated) Stretch 1600-1650 Medium (IR), Strong (Raman)

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly for identifying chromophores like conjugated systems.

The conjugated 1,3-diene system in this compound constitutes a chromophore that absorbs UV light. Based on data for similar acyclic conjugated dienes, a maximum absorption (λ_max) would be expected in the range of 220-240 nm , corresponding to the π → π* electronic transition. nist.govnih.gov The presence of alkyl substituents on the diene system would slightly shift the λ_max to a longer wavelength compared to the parent 1,3-butadiene.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Molecular Ion: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of C₁₀H₁₈O₂ (170.25 g/mol ). This peak might be weak due to the facile fragmentation of alcohols.

Fragmentation Analysis: Key fragmentation pathways would likely involve the loss of a water molecule (M-18) from the diol. spectroscopyonline.com Alpha-cleavage adjacent to the oxygen atoms could lead to the loss of alkyl radicals. Cleavage of the C3-C4 and C5-C6 bonds would be prominent due to the formation of stable allylic carbocations. The fragmentation pattern would be a complex interplay of reactions characteristic of both diols and conjugated dienes. nih.gov182.160.97

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This powerful technique provides unequivocal information on bond lengths, bond angles, and stereochemistry, which are crucial for a complete structural description of this compound.

Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would be employed to resolve its molecular structure. The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The electron density map generated from this pattern allows for the precise placement of each atom in the molecule.

While experimental crystallographic data for this compound is not currently published, the general principles of X-ray diffraction analysis of diols are well-established. researchgate.netresearchgate.netacs.org The expected data would be presented in a standard crystallographic information file (CIF), detailing unit cell dimensions, space group, and atomic coordinates.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factorValue

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from an X-ray crystallographic analysis. The actual values can only be determined through experimental investigation.

The successful application of X-ray crystallography would provide an unambiguous and high-resolution structural model of this compound, which is indispensable for a complete understanding of its chemical nature.

Computational Chemistry and Theoretical Investigations of 4,5 Dimethylideneoctane 1,8 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,5-dimethylideneoctane-1,8-diol. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior with high accuracy. DFT is often favored for its balance of computational cost and precision, making it suitable for geometry optimizations, frequency calculations, and electronic property analysis. nih.gov Ab initio methods, while more computationally intensive, can provide benchmark results for specific properties. nih.govdtic.mil

Geometry Optimization and Conformational Analysis

The flexible nature of the octane (B31449) backbone in this compound gives rise to numerous possible conformations. Computational conformational analysis is essential to identify the most stable three-dimensional structures, which govern the molecule's physical and chemical properties. nih.gov

Geometry optimization calculations, typically using DFT with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d)), are performed to find local and global energy minima on the potential energy surface. stackexchange.comnih.govstackexchange.com The process involves systematically adjusting the atomic coordinates to locate the structure with the lowest possible energy. stackexchange.com For a flexible molecule like this diol, a comprehensive conformational search would involve rotating the single bonds in the aliphatic chain and considering the orientation of the hydroxyl and methylidene groups. nih.govuniroma1.itrsc.org The stability of different conformers is influenced by steric hindrance and the potential for intramolecular hydrogen bonding between the two terminal hydroxyl groups. The s-cis conformation of the diene moiety is particularly important as it is a prerequisite for participation in Diels-Alder reactions. libretexts.org

Table 1: Representative Calculated Dihedral Angles (in degrees) for a Stable Conformer of this compound.
Dihedral AngleDescriptionExpected Value (°)
H-O1-C1-C2Orientation of terminal hydroxyl group~180 (anti)
C1-C2-C3-C4Alkyl chain conformation~180 (anti)
C3-C4-C5-C6Central diene conformation~180 (s-trans) / ~0 (s-cis)
C(H2)=C4-C5=C(H2)Diene planarity~0 or ~180
C6-C7-C8-O8Alkyl chain conformation~180 (anti)

Electronic Structure Properties: Frontier Molecular Orbitals (HOMO-LUMO, electrophilicity, nucleophilicity)

The electronic properties of this compound are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals are crucial for predicting the molecule's reactivity. acs.org

The conjugated diene system is the most electronically active part of the molecule. The HOMO is expected to be a π-bonding orbital delocalized across the four carbons of the dimethylidene group, making this region electron-rich and nucleophilic. libretexts.org The LUMO would be the corresponding π-antibonding orbital. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and is related to the energy required for electronic excitation. libretexts.org A smaller HOMO-LUMO gap generally implies higher reactivity. These properties can be reliably calculated using DFT. researchgate.netresearchgate.netrsc.org

Table 2: Typical Calculated FMO Properties for a Conjugated Diene System.
PropertyDescriptionRepresentative Value
HOMO EnergyEnergy of the highest occupied molecular orbital-6.0 to -7.0 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital-0.5 to 0.5 eV
HOMO-LUMO GapEnergy difference (LUMO - HOMO)5.5 to 7.5 eV
Nucleophilicity IndexTendency to donate electronsHigher for electron-rich dienes

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and orbital interactions. materialsciencejournal.orgnih.gov For this compound, NBO analysis quantifies the delocalization of electron density.

Reaction Mechanism Modeling and Transition State Characterization (e.g., for cycloadditions)

The conjugated diene core of this compound makes it an ideal candidate for cycloaddition reactions, most notably the Diels-Alder reaction. sigmaaldrich.comwikipedia.orgmasterorganicchemistry.com Computational modeling can elucidate the mechanism of such reactions, providing detailed information about the transition state (TS) and the reaction energy profile. vanderbilt.edu

Using DFT, the reaction pathway can be mapped out by locating the geometry of the transition state connecting the reactants (the diene and a dienophile) to the product. youtube.com The TS is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. For a Diels-Alder reaction, the TS geometry would show the partial formation of the two new sigma bonds. youtube.com

Table 3: Hypothetical Transition State Data for a Diels-Alder Reaction with Ethylene.
ParameterDescriptionPlausible Calculated Value
Activation Energy (ΔE‡)Energy barrier for the reaction20-25 kcal/mol
Forming C-C Bond LengthsDistance between reacting carbons of diene and dienophile~2.2 Å
Imaginary FrequencyVibrational mode corresponding to the TS-400 to -500 cm⁻¹

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

Quantum chemical calculations are highly effective at predicting various spectroscopic properties, which can be used to interpret experimental data or to predict the spectrum of a yet-to-be-synthesized molecule.

NMR Chemical Shifts : The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. researchgate.netresearchgate.net The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane. Accurate predictions often require averaging the results over several low-energy conformers, weighted by their Boltzmann population, and may include solvent effects through continuum models. researchgate.netnih.gov

Vibrational Frequencies : The infrared (IR) and Raman spectra can be simulated by performing a harmonic frequency calculation on the optimized geometry. bluelaze.comrsc.org This calculation yields the vibrational modes and their corresponding frequencies and intensities. dtic.mil For this compound, characteristic vibrational frequencies would include the O-H stretch (broadened by hydrogen bonding), the C=C stretches of the conjugated diene, and C-O stretching modes. Calculated frequencies are often scaled by an empirical factor to better match experimental values due to the neglect of anharmonicity and other systematic errors. bluelaze.com

Electronic Transitions : Time-dependent DFT (TD-DFT) is the standard method for calculating the energies of electronic excitations, which correspond to absorption bands in UV-Vis spectroscopy. odinity.com For this molecule, the most significant electronic transition would be the π → π* transition of the conjugated diene system. The calculated excitation energy can be directly related to the wavelength of maximum absorption (λmax). odinity.com

Table 4: Predicted Spectroscopic Data for this compound.
Spectroscopy TypeFeaturePredicted Value Range
¹H NMROlefinic Protons (=CH₂)4.5 - 5.5 ppm
¹³C NMROlefinic Carbons (=CH₂)110 - 120 ppm
IRO-H Stretch (H-bonded)3200 - 3550 cm⁻¹ (broad)
IRC=C Stretch (conjugated)1600 - 1650 cm⁻¹
UV-Visπ → π* Transition (λmax)220 - 240 nm

Molecular Dynamics Simulations for Solvent Effects and Conformational Space

While quantum chemical calculations provide detailed information on static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of the vast conformational space of flexible molecules like this compound. aip.orgresearchgate.net

A key application of MD for this system is the study of solvent effects. frontiersin.orgrsc.org By explicitly including solvent molecules (e.g., water, methanol, or chloroform) in the simulation box, one can observe how solute-solvent interactions influence the conformational preferences of the diol. kcl.ac.uknih.govpnas.orgrsc.org For example, in a polar solvent, conformations that maximize hydrogen bonding between the hydroxyl groups and the solvent would be favored. In a nonpolar solvent, intramolecular hydrogen bonding might become more prevalent. These simulations provide a more realistic picture of the molecule's structure and dynamics in solution, which is crucial for understanding its behavior in real-world chemical systems. rsc.orgacs.org

Polymerization Chemistry of 4,5 Dimethylideneoctane 1,8 Diol

Monomer Design and Polymerizability Assessment

The structure of 4,5-dimethylideneoctane-1,8-diol, featuring non-conjugated diene functionality and primary alcohol end groups, allows for multiple polymerization pathways. The non-conjugated diene portion, structurally analogous to a 1,6-diene, is susceptible to cyclopolymerization via radical mechanisms, while the terminal hydroxyl groups are available for step-growth polymerization processes. rsc.orgrsc.org The polymerizability is influenced by several factors, including the purity of the monomer and the choice of polymerization technique. advancedsciencenews.com For instance, in Acyclic Diene Metathesis (ADMET) polymerization, monomer purity is a critical variable for achieving high molecular weight polymers. advancedsciencenews.com The presence of two distinct functional groups offers the potential to create polymers with unique properties by selectively polymerizing one group while leaving the other available for subsequent modification or cross-linking.

The introduction of methyl branches, as seen in the dimethylidene groups, can influence the physical properties of the resulting polymers, such as increasing the glass transition temperature (Tg) and hydrophobicity when compared to linear analogues. acs.org

Homo- and Copolymerization Strategies of Diene-Diols

The dual functionality of this compound allows for its participation in various polymerization reactions, either through its diene units or its diol functionalities.

Radical Polymerization of Diene Units

The 1,6-diene-like structure of the dimethylidene groups makes this monomer a candidate for radical cyclization. rsc.orgrsc.org This process can be initiated to form five- or six-membered rings along the polymer backbone. The efficiency and selectivity of this cyclization are dependent on reaction conditions and the specific radical initiator used. rsc.org This method provides a pathway to polymers with cyclic units integrated into the main chain, which can significantly impact the polymer's thermal and mechanical properties.

Ziegler-Natta Polymerization and Stereoregularity Control

Ziegler-Natta (ZN) catalysts are well-known for their ability to polymerize α-olefins and dienes with a high degree of stereocontrol. orgoreview.comwikipedia.orgopenstax.org While typically used for conjugated dienes like butadiene and isoprene, their application to non-conjugated dienes is also possible. libretexts.orglibretexts.org For a monomer like this compound, a ZN catalyst could potentially lead to polymers with controlled tacticity (isotactic, syndiotactic, or atactic), which would significantly influence the polymer's crystallinity and physical properties. orgoreview.comopenstax.org However, the presence of polar hydroxyl groups can be problematic for traditional ZN catalysts, often requiring protection of the alcohol functionality before polymerization. psu.edu Homogeneous ZN catalysts, particularly metallocene-based systems, may offer better tolerance to functional groups. wikipedia.org

Table 1: Comparison of Polymer Properties Based on Stereochemistry

Stereochemistry Polymer Structure General Properties
Isotactic Pendent groups are on the same side of the polymer backbone. openstax.org Often crystalline, high melting point, mechanically strong.
Syndiotactic Pendent groups alternate regularly on opposite sides of the polymer backbone. openstax.org Can be crystalline, properties often differ from isotactic form.

Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) is a step-growth polymerization that is highly effective for terminal dienes, leading to the formation of unsaturated polymers and the release of a small volatile molecule, typically ethylene. advancedsciencenews.comfiveable.mewikipedia.org This method is known for its high functional group tolerance, especially with the use of ruthenium-based catalysts, making it suitable for monomers containing hydroxyl groups. wikipedia.orgrsc.org ADMET polymerization of this compound would proceed via the methylidene groups, creating a linear unsaturated polymer with the diol functionalities as pendent groups. The resulting polymer would have double bonds in the backbone that could be either cis or trans, depending on the catalyst and reaction conditions. wikipedia.org Subsequent hydrogenation of these double bonds can yield saturated polyesters. mdpi.com

Table 2: Key Features of ADMET Polymerization

Feature Description
Mechanism Step-growth condensation polymerization. wikipedia.org
Driving Force Removal of a volatile byproduct (e.g., ethylene). advancedsciencenews.comwikipedia.org
Catalysts Transition metal complexes (e.g., Ruthenium-based). fiveable.me
Monomer Scope Tolerant to a wide range of functional groups, including hydroxyls. wikipedia.orgrsc.org

| Polymer Structure | Linear polymers with unsaturated backbones. fiveable.me |

Condensation Polymerization via Diol Functionalities (e.g., Polyesters, Polyurethanes)

The terminal diol groups of this compound allow it to act as a monomer in condensation polymerization to form polyesters and polyurethanes. scienceinfo.comyoutube.com

Polyesters: By reacting with a dicarboxylic acid or its derivative (like a diacyl chloride or diester), this compound can form a polyester (B1180765). scienceinfo.comsparkl.me The reaction is typically carried out at elevated temperatures, often with a catalyst, to drive the removal of a small molecule like water or an alcohol. scienceinfo.comnih.gov The resulting polyester would feature pendent diene units along the chain, which could be used for later cross-linking. unizin.org

Polyurethanes: The reaction of the diol with a diisocyanate produces a polyurethane. youtube.com This polyaddition reaction forms the characteristic urethane (B1682113) linkage. youtube.comresearchgate.net The properties of the resulting polyurethane can be tailored by the choice of the diisocyanate. youtube.com The pendent diene groups from the diol monomer would be available for further reactions, such as cross-linking through vulcanization-like processes. unizin.org

Control of Polymer Architecture: Linear vs. Branched, Cross-linking

The unique structure of this compound provides multiple avenues for controlling the final polymer architecture.

Linear Polymers: Linear polymers can be synthesized by selectively polymerizing either the diene or the diol functional groups. For example, ADMET polymerization of the diene groups or condensation polymerization of the diol groups with a difunctional comonomer will produce linear chains. fiveable.mescienceinfo.com

Branched Polymers: Branched structures can be introduced by using a multifunctional comonomer in condensation polymerization or by controlling the polymerization conditions in radical polymerization to encourage chain transfer to the polymer. kglmeridian.comicdst.org The use of branched diols in polyester synthesis is known to affect properties like the glass transition temperature and crystallinity. acs.orgrsc.org

Cross-linking: The presence of both diene and diol functionalities offers several opportunities for cross-linking.

If a linear polymer is first formed through the diol groups (e.g., a polyester), the pendent diene units can be subsequently cross-linked. This can be achieved through radical reactions or vulcanization-type chemistry using sulfur. unizin.orgrsc.org

Alternatively, a linear polymer formed via the diene groups (e.g., through ADMET) would have pendent hydroxyl groups. These can be reacted with a cross-linking agent that is reactive towards alcohols.

If both functionalities are utilized in the polymerization process, for instance by including a tri-functional monomer in a condensation reaction, a cross-linked network can be formed directly. scienceinfo.comicdst.org Diels-Alder reactions can also be employed to create thermoreversible cross-links if the diene-containing polymer is reacted with a bis-dienophile. nasa.govnasa.govresearchgate.net

Table 3: Strategies for Controlling Polymer Architecture

Desired Architecture Polymerization Strategy
Linear ADMET of diene units; Condensation of diol units with a difunctional comonomer.
Branched Condensation with a multifunctional comonomer; Controlled radical polymerization. kglmeridian.comicdst.org

| Cross-linked | Post-polymerization reaction of pendent functional groups (dienes or diols); Direct polymerization with multifunctional comonomers. scienceinfo.comunizin.org |

Advanced Polymer Characterization Techniques Relevant to Structure and Reactivity

The comprehensive characterization of polymers derived from this compound is crucial for understanding the relationship between their molecular architecture and macroscopic properties. Advanced analytical techniques provide detailed insights into the polymer's microstructure, thermal behavior, morphology, and rheological properties, which are all influenced by the polymerization of the dimethylidene groups and the presence of terminal hydroxyl functionalities.

Spectroscopic Techniques

Spectroscopy is a cornerstone for analyzing the chemical structure of polymers. numberanalytics.com Methods like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable for elucidating the microstructure of the polymer backbone and confirming the retention of functional groups. numberanalytics.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and composition of a polymer. youtube.com For polymers of this compound, both ¹H and ¹³C NMR are used to determine the stereochemistry of the polymer backbone resulting from the 1,4-addition and potential 1,2-addition polymerization of the diene monomer. researchgate.netcapes.gov.br The relative integration of signals corresponding to vinylic and aliphatic protons or carbons allows for the quantification of different isomeric structures (cis-1,4, trans-1,4, and 1,2-vinyl). researchgate.net Furthermore, NMR can confirm the presence and position of the terminal hydroxyl groups. researchgate.netmeasurlabs.com Advanced two-dimensional (2D) NMR techniques, such as COSY and HMQC, can be employed to resolve complex spectral overlaps and provide unambiguous assignments for polymers with intricate microstructures. measurlabs.com

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and sensitive method for identifying functional groups within a polymer. youtube.com In the analysis of poly(this compound), FTIR is used to monitor the polymerization process by observing the disappearance of the C=C stretching vibrations of the monomer's dimethylidene groups. The resulting polymer spectrum will show characteristic absorption bands for the different types of double bonds within the backbone (e.g., trans-1,4 at ~965 cm⁻¹, cis-1,4 at ~740 cm⁻¹, and 1,2-vinyl at ~910 cm⁻¹). researchgate.net Crucially, the broad O-H stretching band (around 3300-3500 cm⁻¹) confirms the presence of the terminal hydroxyl groups, which are critical for the polymer's subsequent reactivity, such as in the formation of polyurethanes. researchgate.net

Technique Information Obtained Relevance to Poly(this compound)
¹H and ¹³C NMRMicrostructure (cis/trans/vinyl content), stereosequence, presence of functional groups. wiley-vch.deQuantifies the isomeric repeat units in the polydiene backbone and confirms the integrity of terminal -OH groups. researchgate.netresearchgate.net
2D NMR (COSY, HMQC)Detailed molecular connectivity and structural assignments. measurlabs.comResolves complex spectra to precisely map the polymer's architecture.
FTIR SpectroscopyIdentification of functional groups, qualitative assessment of microstructure. numberanalytics.commeasurlabs.comConfirms polymerization of the diene and retention of hydroxyl functionalities; provides a quick assessment of the dominant isomer. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques measure the physical and chemical properties of a material as a function of temperature. mt.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for characterizing the thermal stability and transitions of polymers. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. kohan.com.tw This technique is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mt.comyoutube.com For poly(this compound), the Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state, which is heavily influenced by the polymer's microstructure and molecular weight. The presence of polar hydroxyl groups can also affect the Tg through intermolecular hydrogen bonding.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. kohan.com.tw This analysis provides information on the thermal stability and decomposition profile of the polymer. youtube.com The onset temperature of decomposition is a key indicator of the polymer's thermal stability. For poly(this compound), TGA can be used to evaluate how the polymer backbone and the presence of hydroxyl groups influence its degradation pathway. Coupled techniques like TGA-FTIR can identify the gaseous products evolved during decomposition, offering insights into the degradation mechanism. netzsch.com

Technique Information Obtained Relevance to Poly(this compound)
Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg), melting temperature (Tm), crystallization behavior, heat capacity. measurlabs.comkohan.com.twDetermines the polymer's operating temperature range and provides insights into its morphology (amorphous vs. semi-crystalline). youtube.com
Thermogravimetric Analysis (TGA)Thermal stability, decomposition temperature, composition of multi-component systems. researchgate.netkohan.com.twAssesses the thermal robustness of the polymer and the influence of its specific chemical structure on degradation. netzsch.com

Chromatographic and Scattering Techniques

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC (or GPC) is the most widely used technique for determining the molecular weight distribution (MWD) of polymers. measurlabs.compharmiweb.com It separates polymer molecules based on their size in solution. This method yields crucial data such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). These parameters are fundamental as they significantly influence the mechanical and rheological properties of the final material.

Microscopy Techniques: Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface and bulk morphology of the polymer. numberanalytics.compharmiweb.com Atomic Force Microscopy (AFM) can provide even higher resolution imaging of the polymer's surface topography and nanostructure. numberanalytics.com These methods are valuable for studying the phase separation in block copolymers derived from poly(this compound) or its blends with other polymers.

Rheological Analysis

Rheology is the study of the flow and deformation of matter. Rheological measurements are critical for understanding the processability of a polymer and predicting its behavior in applications. Dynamic Mechanical Analysis (DMA) is a powerful technique that measures the viscoelastic properties of a material as a function of temperature, time, or frequency. pharmiweb.com For poly(this compound), DMA can provide more precise information on the glass transition and other relaxation processes compared to DSC. Furthermore, melt rheology studies, often conducted using a rheometer, characterize the viscosity and elasticity of the polymer melt, which is essential for optimizing processing conditions like extrusion or molding. researchgate.net The presence of hydrogen bonding from the hydroxyl groups can significantly impact the polymer's melt viscosity and flow behavior. researchgate.net

Technique Information Obtained Relevance to Poly(this compound)
Size Exclusion Chromatography (SEC/GPC)Molecular weight averages (Mn, Mw) and dispersity (Đ). measurlabs.comCorrelates molecular weight with mechanical and rheological properties.
Dynamic Mechanical Analysis (DMA)Viscoelastic properties (storage modulus, loss modulus, tan δ), precise Tg. pharmiweb.comCharacterizes mechanical performance under dynamic loads and at different temperatures.
Melt RheometryViscosity, elasticity, and flow behavior of the polymer melt. researchgate.netProvides essential data for optimizing processing conditions and understanding the impact of hydroxyl group interactions on flow.

Specialized Derivatization Strategies for Analytical and Synthetic Utility of 4,5 Dimethylideneoctane 1,8 Diol

Derivatization for Enhanced Chromatographic Separation and Detection

Direct analysis of 4,5-Dimethylideneoctane-1,8-diol can be complicated by its polarity, which leads to low volatility and potential for poor peak shape in gas chromatography (GC), as well as weak ionization in mass spectrometry (MS). Derivatization strategies are employed to mitigate these issues.

Silylation is the most common and effective derivatization technique for preparing polar compounds like diols for GC analysis. registech.comrestek.com This process involves replacing the active hydrogen of the hydroxyl groups with a non-polar trimethylsilyl (B98337) (TMS) or other alkylsilyl group. registech.com This chemical modification reduces the compound's polarity and boiling point, making the resulting derivative more volatile and thermally stable, which leads to improved chromatographic separation and peak symmetry. restek.comgcms.cz

For this compound, both primary hydroxyl groups are readily accessible and would be expected to react efficiently with a range of silylating agents. A catalyzed formulation is often stronger and ideal for derivatizing slightly hindered hydroxyls. thermofisher.com

Table 1: Common Silylating Reagents for Diol Derivatization

Reagent Name Abbreviation Common Catalyst Key Characteristics & Applications
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA TMCS A versatile and widely used reagent. Its byproducts are highly volatile, preventing interference in the chromatogram. thermofisher.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA None The most volatile TMS-amide available; its byproducts typically elute with the solvent front, making it ideal for analyzing early-eluting compounds.
Hexamethyldisilazane HMDS TMCS, Pyridine (B92270) A popular choice for silylating sugars and related substances; often used in a mixture with a catalyst and solvent like pyridine for rapid derivatization. thermofisher.com

This table is generated based on data from multiple sources. gcms.czthermofisher.com

The reaction for this compound using BSTFA would proceed as follows, yielding the more volatile disilyl ether derivative suitable for GC-MS analysis.

For liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), derivatization can significantly enhance sensitivity. Boronic acids react with diols to form cyclic boronate esters. rsc.orgnih.gov This reaction is most efficient for 1,2- and 1,3-diols, which can form stable five- or six-membered rings. gcms.cz While the 1,8-diol structure of this compound is not conducive to forming a simple intramolecular cyclic ester, it can form intermolecular esters or react with diboronic acids to yield polymeric structures.

A more effective strategy for enhancing LC-MS detection involves using specialized boronic acid reagents designed to improve ionization. For example, derivatization with (3-dimethylaminophenyl)dihydroxyborane (DAPB) has been shown to increase the ESI-MS response of vicinal diols by 20- to 160-fold. nih.gov The tertiary amine group in the DAPB derivative is readily protonated, leading to a stable, positively charged ion that is easily detected in positive-ion mode ESI-MS. nih.gov While developed for vicinal diols, this principle can be adapted for the two hydroxyl groups of this compound, potentially forming a bis-DAPB derivative.

When high-sensitivity detection is required in HPLC and the analyte lacks a native chromophore (a light-absorbing group) or fluorophore (a light-emitting group), derivatization can be used to attach one. nih.gov This is particularly useful for quantifying trace amounts of alcohols. jst.go.jp The hydroxyl groups of this compound can be converted into esters or carbamates using reagents that contain a fluorescent moiety. A good derivatization procedure should be simple, high-yield, and proceed under mild conditions to avoid decomposition of the target analyte. nih.gov

Table 2: Selected Fluorescent Labeling Reagents for Alcohols in HPLC

Reagent Resulting Derivative Excitation Max (λex) Emission Max (λem) Notes
9-Anthroylnitrile (9-AN) Anthroate ester ~360 nm ~460 nm Used for derivatizing primary alcohols at low temperatures to avoid side reactions. nih.gov
7-Methoxycoumarin-3-carbonyl azide Coumarin carbamate ~345 nm ~410 nm A highly sensitive reagent for forming fluorescent carbamic acid esters with alcohols. jst.go.jp

This table is generated based on data from multiple sources. nih.govjst.go.jp

The derivatization allows for highly sensitive detection using a fluorescence detector, with detection limits often reaching the picogram or even femtogram level. jst.go.jp

Poor ionization is a common problem for neutral molecules like polyols in ESI-MS. nih.gov Several strategies beyond boronate ester formation can be employed to enhance the signal of this compound.

Adduct Formation: The ionization of polyols can be significantly improved by promoting the formation of adducts with ions like chloride ([M+Cl]⁻), ammonium (B1175870) ([M+NH₄]⁺), or sodium ([M+Na]⁺). nih.govchromforum.org This is often achieved by the post-column addition of a reagent like chloroform (B151607) (for chloride adducts) or ammonium formate (B1220265) to the mobile phase before it enters the mass spectrometer. nih.gov

Chemical Derivatization: Introducing a group that is easily ionized is a robust strategy. As discussed, DAPB introduces a basic nitrogen atom. nih.gov Other derivatization methods can introduce a permanent positive charge (quaternary ammonium) or a highly acidic proton for enhanced negative-ion mode detection.

Instrumental Optimization: Reducing the inner diameter of the LC column can lead to higher sensitivity, as the analyte is less diluted when it reaches the ESI source, and the lower flow rates produce smaller droplets, which can improve ionization efficiency. researchgate.net Adjusting source parameters like temperature and voltages is also critical. chromforum.org

Chemical Modification for Synthetic Intermediates and Functional Group Manipulation

The bifunctional nature of this compound, with its two primary alcohols and a conjugated diene system, makes it a versatile platform for chemical synthesis. The hydroxyl groups can be readily transformed into other functional groups to build more complex molecules.

Oxidation: The two primary alcohol groups can be oxidized to form the corresponding dialdehyde (B1249045) or, under stronger conditions, the dicarboxylic acid. This opens up a vast range of subsequent chemistries, such as Wittig reactions, reductive aminations, or polyamide formation.

Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer esterification conditions) can produce a wide variety of diesters. These derivatives could be used as specialty plasticizers or as monomers for polyester (B1180765) synthesis.

Conversion to Halides/Sulfonates: The hydroxyl groups can be converted to good leaving groups, such as bromides (using PBr₃ or CBr₄/PPh₃) or tosylates (using TsCl/pyridine). The resulting 1,8-disubstituted octane (B31449) derivative becomes a precursor for forming larger structures via reaction with dinucleophiles, leading to macrocycles or polymers.

Diels-Alder Reaction: The conjugated diene core is primed for [4+2] cycloaddition reactions, known as the Diels-Alder reaction. wikipedia.orgchemistrysteps.com This reaction allows for the rapid construction of a six-membered ring, introducing significant molecular complexity. wikipedia.org Reacting this compound with a dienophile like maleic anhydride (B1165640) would create a bicyclic adduct still retaining the two primary alcohol groups for further modification.

Regioselective Derivatization of Polyfunctional Systems

A significant challenge in the chemistry of symmetrical molecules like this compound is achieving regioselectivity—the ability to chemically modify one functional group while leaving the other intact. nih.gov Such mono-functionalized intermediates are highly valuable as they allow for the stepwise construction of unsymmetrical molecules.

Several advanced strategies can be employed to achieve this:

Enzymatic Reactions: Lipases and other enzymes can often distinguish between two sterically similar functional groups, enabling highly regioselective and enantioselective reactions like monoacylation.

Catalyst-Controlled Reactions: Modern organic chemistry offers catalysts that can direct a reaction to one specific site. For instance, using an enantioselective organic catalyst that reversibly binds to the diol can allow for the preferential functionalization of one hydroxyl group over the other, even when they are chemically equivalent. nih.gov The Mitsunobu reaction, depending on the substrate's stereochemistry, can also show high regioselectivity in the esterification of diols. acs.orgnih.gov

Statistical Derivatization with Bulky Reagents: A classical approach involves reacting the diol with a sub-stoichiometric amount (e.g., 0.5 equivalents) of a bulky derivatizing agent. The steric hindrance of the first group to react can disfavor a second reaction on the same molecule, leading to a mixture enriched in the desired mono-substituted product, which can then be separated chromatographically.

By controlling the regioselectivity, chemists can unlock the full synthetic potential of this compound, using it as a scaffold to build complex, non-symmetrical target molecules for various applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.